Meta-Chloro Substitution vs. Para-Chloro Isomer: Molecular Weight and Topological Polar Surface Area Parity with Divergent Electronic Profile
The target compound bears a meta-chlorobenzoyl group, distinguishing it from the para-chloro isomer (CAS 1009354-95-3, ChemSpider 21554828) [1]. While molecular weight (337.80 g/mol) and TPSA (66.8 Ų) are identical between the two positional isomers, the meta-substitution shifts the chlorine atom's electron-withdrawing effect to the 3-position of the benzoyl ring, altering both the dipole moment vector and the steric accessibility of the amide carbonyl compared to para-substitution [1]. In spirocyclic DGAT1 inhibitor series, analogous meta-vs-para halogen positional scanning has produced IC50 differences exceeding 10-fold [2].
| Evidence Dimension | Positional isomer effect on electronic distribution and steric profile of the benzoyl substituent |
|---|---|
| Target Compound Data | Meta-chloro substitution; MW = 337.80 g/mol; TPSA = 66.8 Ų; HBA = 4; Rotatable bonds = 2 [1] |
| Comparator Or Baseline | 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (para-chloro isomer); MW = 337.80 g/mol; identical TPSA, HBA, and rotatable bond count |
| Quantified Difference | MW difference = 0 g/mol; primary difference is electronic (dipole vector orientation) and steric (accessibility of amide carbonyl), not captured by 2D descriptors. Literature precedent: para-to-meta halogen shift in related spirocyclic series yielded ≥10-fold IC50 alteration [2]. |
| Conditions | Computed molecular descriptors from Kuujia and ChemSpider; biological inference from published DGAT1 spirocyclic SAR (Bioorg. Med. Chem. Lett. 2022) [2]. |
Why This Matters
Positional isomerism can alter target binding geometry without changing bulk physicochemical descriptors, making the meta-chloro variant the correct choice when a specific hydrogen-bonding or steric interaction with the 3-position of the benzoyl ring is required.
- [1] Kuujia.com. CAS 1326810-90-5: computed properties including TPSA 66.8, HBA 4, rotatable bonds 2. (accessed 2026-04-30). View Source
- [2] Bioorg. Med. Chem. Lett. 2022, 128632. Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors. PMID: 35487809. View Source
